molecular formula C10H14N2O4S B057258 Methyl 2-Boc-aminothiazole-4-carboxylate CAS No. 850429-62-8

Methyl 2-Boc-aminothiazole-4-carboxylate

Cat. No. B057258
CAS RN: 850429-62-8
M. Wt: 258.3 g/mol
InChI Key: VLJAUDDGOCGHFB-UHFFFAOYSA-N
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Description

“Methyl 2-Boc-aminothiazole-4-carboxylate” is a compound useful in organic synthesis . It is also known as "Methyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate" .


Molecular Structure Analysis

The molecular formula of “Methyl 2-Boc-aminothiazole-4-carboxylate” is C10H14N2O4S . The InChI code is 1S/C10H14N2O4S/c1-10(2,3)16-9(14)12-8-11-6(5-17-8)7(13)15-4/h5H,1-4H3,(H,11,12,14) .


Physical And Chemical Properties Analysis

“Methyl 2-Boc-aminothiazole-4-carboxylate” is a solid at room temperature . Its molecular weight is 258.3 . It should be stored in a dry place at 2-8°C .

Scientific Research Applications

Antibacterial Agent

“Methyl 2-Boc-aminothiazole-4-carboxylate” has been used in the synthesis of compounds that have shown significant antibacterial potential . For instance, compounds synthesized using this chemical have shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Antifungal Agent

This compound has also been used in the synthesis of antifungal agents . For example, one of the synthesized compounds showed maximum antifungal potential against Candida glabrata .

Anti-HIV Agent

2-Aminothiazoles, a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues, have promising therapeutic roles as anti-HIV agents .

Antioxidant

Compounds synthesized from “Methyl 2-Boc-aminothiazole-4-carboxylate” have been found to have antioxidant properties .

Antitumor Agent

The compound has been used in the synthesis of antitumor agents . The synthesized compounds have shown promising results in inhibiting tumor growth .

Anthelmintic Agent

“Methyl 2-Boc-aminothiazole-4-carboxylate” has been used in the synthesis of anthelmintic agents . These agents are used to expel parasitic worms and other internal parasites from the body .

Anti-inflammatory & Analgesic Agent

The compound has been used in the synthesis of anti-inflammatory and analgesic agents . These agents help in reducing inflammation and relieving pain .

Ligand for Estrogen Receptors

Aminothiazole compounds, which can be synthesized from “Methyl 2-Boc-aminothiazole-4-carboxylate”, act as ligands of estrogen receptors . This makes them useful in the study and treatment of conditions related to estrogen receptors .

Safety and Hazards

“Methyl 2-Boc-aminothiazole-4-carboxylate” is harmful by inhalation, in contact with skin, and if swallowed . It has the following hazard statements: H302-H315-H319-H332-H335 . The precautionary statements are P261-P280-P305+P351+P338 .

Mechanism of Action

Mode of Action

It has been suggested that the carboxyl group of the thiazole ring forms hydrogen bonds with the nh of cys112, while the nh2 is proximal to and forms hydrogen bonds with the imidazole ring of his244 . This suggests that the compound may interact with its targets through hydrogen bonding, potentially leading to changes in the target’s function.

properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(14)12-8-11-6(5-17-8)7(13)15-4/h5H,1-4H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJAUDDGOCGHFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428424
Record name Methyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-Boc-aminothiazole-4-carboxylate

CAS RN

850429-62-8
Record name Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850429-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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